

Introduction: The Strategic Importance of 7-Benzyloxyindole-3-carbaldehyde

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Compound of Interest

Compound Name: 7-Benzyloxyindole-3-carbaldehyde

Cat. No.: B113296

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7-Benzyloxyindole-3-carbaldehyde is a pivotal intermediate in the landscape of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a protected hydroxyl group on the indole scaffold and a reactive aldehyde at the C3 position, offers a dual functionality that is highly sought after for building complex, biologically active molecules.^{[1][2][3]} The indole core is a privileged scaffold found in numerous natural products and pharmaceuticals, while the benzyloxy group serves as a robust, yet cleavable, protecting group for the 7-hydroxy functionality.^[4] The C3-carbaldehyde provides a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular libraries.^{[3][5]} This guide provides a comprehensive technical overview of its chemical properties, reliable synthetic protocols, and key reactivity patterns, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is the foundation of its successful application in the laboratory. **7-Benzyloxyindole-3-carbaldehyde** is typically a crystalline solid, and its stability and solubility are critical parameters for reaction setup and storage.

Key Properties Summary

The quantitative data for **7-Benzyloxyindole-3-carbaldehyde** are summarized below. It is worth noting that the reported melting point varies across different suppliers, which may be

attributable to differences in crystalline form or purity. Researchers should always verify the melting point of their material as a purity checkpoint.

Property	Value	Source(s)
CAS Number	92855-65-7	[1][2]
Molecular Formula	C ₁₆ H ₁₃ NO ₂	[1][2]
Molecular Weight	251.28 g/mol	[1][2][6]
Appearance	White to off-white or orange crystalline solid/powder	[2]
Melting Point	110-115 °C or 152-155 °C	[1][7]
Boiling Point	474.2 °C at 760 mmHg	[1][7]
Solubility	Moderately soluble in ethyl acetate, dichloromethane, THF; sparingly soluble in water.	
Storage	Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container. The compound can be air sensitive.	[1][6]

Safety and Handling

According to the Globally Harmonized System (GHS), **7-Benzoyloxyindole-3-carbaldehyde** is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

- Hazard Codes: GHS07
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

- Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[9] The compound is noted as being air sensitive, thus handling under an inert atmosphere is recommended for prolonged storage or sensitive reactions.[1]

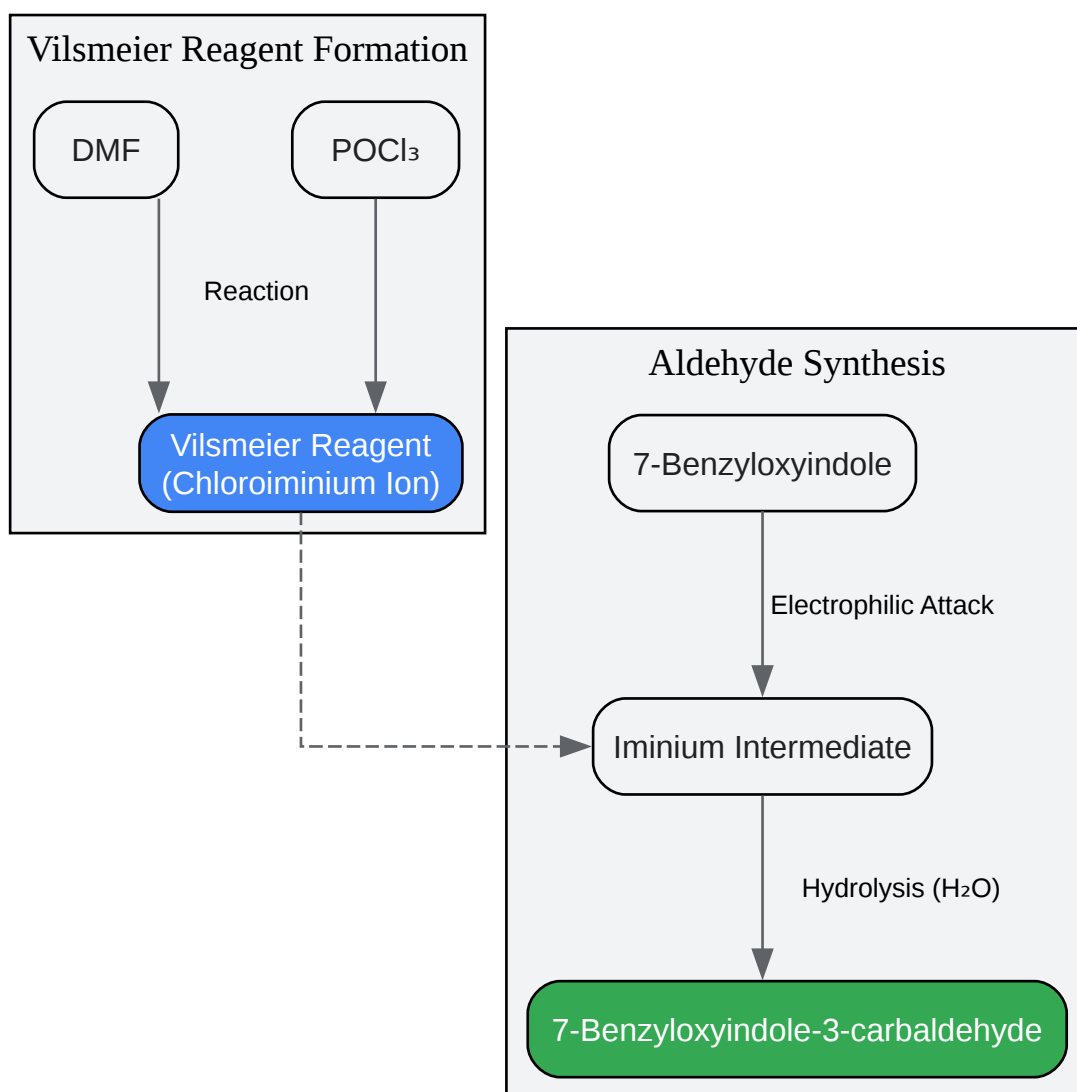
Synthesis and Purification: The Vilsmeier-Haack Approach

The most direct and widely employed method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][10] This reaction formylates electron-rich aromatic rings, and the indole nucleus is highly activated for electrophilic substitution at the C3 position.[10] The synthesis of **7-Benzylxyindole-3-carbaldehyde** begins with the precursor 7-benzylxyindole.[4]

Reaction Mechanism and Workflow

The Vilsmeier-Haack reaction proceeds in two main stages:

- Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus oxychloride (POCl_3). This generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10][11]
- Electrophilic Aromatic Substitution: The electron-rich C3 position of the 7-benzylxyindole attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[10]



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Caption: Vilsmeier-Haack reaction workflow for indole formylation.

Detailed Experimental Protocol

Causality: This protocol is adapted from established procedures for indole formylation.^{[10][12]} The dropwise addition of POCl₃ at low temperature is critical to control the exothermic reaction and prevent side product formation. The reaction is heated to drive the electrophilic substitution to completion. The final basic workup neutralizes the acidic reaction mixture and facilitates the hydrolysis of the iminium intermediate.

Materials and Reagents:

- 7-Benzyloxyindole
- Anhydrous N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Saturated Sodium Bicarbonate (or Sodium Carbonate) solution
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Round-bottom flask, magnetic stirrer, ice bath, heating mantle, separatory funnel

Procedure:

- **Reagent Preparation:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (3 equivalents). Cool the flask to 0-5 °C using an ice bath.
- **Vilsmeier Reagent Formation:** Slowly add phosphorus oxychloride (POCl_3 , 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes. A solid may form, which is normal.
- **Indole Addition:** Dissolve 7-benzyloxyindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.
- **Reaction:** After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 80-90 °C and stir for 5-8 hours, monitoring the reaction progress by TLC.
- **Workup and Hydrolysis:** Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Slowly add a saturated solution of sodium bicarbonate or sodium carbonate with stirring until the mixture is alkaline ($\text{pH} > 8$). This step neutralizes the acid and hydrolyzes the intermediate. A solid product should precipitate.

- **Extraction:** Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure **7-Benzzyloxyindole-3-carbaldehyde**.

Chemical Reactivity and Strategic Applications

The synthetic utility of **7-Benzzyloxyindole-3-carbaldehyde** stems from the distinct reactivity of its two primary functional groups. This allows for sequential or orthogonal chemical modifications, making it a versatile precursor for drug candidates and molecular probes.^{[2][13]}

Reactions at the C3-Aldehyde

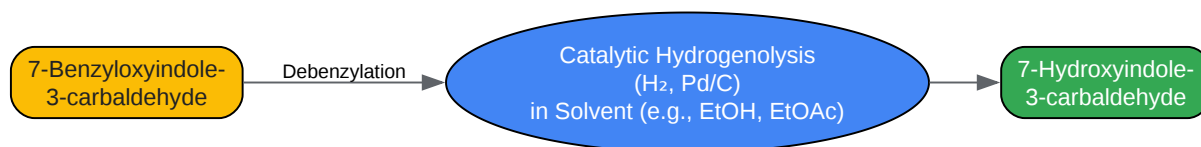
The aldehyde group is a classic electrophilic site, susceptible to a wide range of nucleophilic additions and related transformations.^[3]

- **Oxidation:** Can be easily oxidized to the corresponding indole-3-carboxylic acid.^[14]
- **Reduction:** Reduction with agents like sodium borohydride (NaBH_4) yields the corresponding alcohol (7-benzyloxy-1H-indol-3-yl)methanol. More forcing conditions (e.g., LiAlH_4 or catalytic hydrogenation) can lead to the 3-methylindole (skatole) derivative.^[4]
- **Reductive Amination:** Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a variety of tryptamine derivatives.
- **Condensation Reactions:** It readily undergoes condensation with active methylene compounds, such as in the Henry reaction with nitromethane to give a 3-nitrovinyl indole, or in Knoevenagel and Wittig reactions.^[14]

Cleavage of the 7-Benzzyloxy Protecting Group

The benzyl ether is a workhorse protecting group in organic synthesis, stable to a wide range of conditions but readily cleaved when desired.[15][16] Its removal unmasks the 7-hydroxy group, a key pharmacophore in many biologically active molecules.

Deprotection Workflow:



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Caption: Standard workflow for benzyl ether deprotection.

Detailed Protocol for Catalytic Hydrogenolysis: Causality: Palladium on carbon (Pd/C) is a highly efficient catalyst for the hydrogenolysis of benzyl ethers.[17] The reaction proceeds by the oxidative addition of the C-O bond to the palladium surface, followed by reaction with hydrogen. Solvents like ethanol or ethyl acetate are commonly used as they are relatively inert and readily dissolve the substrate.

Materials and Reagents:

- **7-Benzyloxyindole-3-carbaldehyde**
- Palladium on Carbon (10% Pd/C, typically 5-10 mol%)
- Ethanol (EtOH) or Ethyl Acetate (EtOAc)
- Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
- Celite®

Procedure:

- Setup: To a solution of **7-benzyloxyindole-3-carbaldehyde** (1 equivalent) in a suitable solvent (e.g., EtOH) in a round-bottom flask, add 10% Pd/C (5-10 mol% by weight).

- **Hydrogenation:** Seal the flask and flush the system with an inert gas (nitrogen or argon). Then, evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).
- **Reaction:** Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC until the starting material is consumed.
- **Workup:** Once the reaction is complete, carefully vent the hydrogen and flush the flask with nitrogen. Caution: Pd/C is flammable in the presence of air, especially when containing residual hydrogen and solvent. Do not allow the catalyst to dry in the open air.
- **Filtration:** Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
- **Concentration:** Concentrate the filtrate under reduced pressure to yield the deprotected product, 7-hydroxyindole-3-carbaldehyde. Further purification may be performed if necessary.

Applications in Drug Discovery and Chemical Biology

This compound is a valuable building block for synthesizing molecules with therapeutic potential.^[2]

- **CNS and Neurological Disorders:** The indole scaffold is a common feature in molecules targeting the central nervous system. This precursor allows for the synthesis of derivatives for screening against various neurological targets.^{[2][13]}
- **Anti-inflammatory and Anti-cancer Agents:** Modifications at the C3 position and functionalization of the 7-hydroxy group have led to the discovery of compounds with anti-inflammatory and anti-cancer properties.^[2]
- **Fluorescent Probes:** The indole ring system is inherently fluorescent. Derivatization of **7-benzyloxyindole-3-carbaldehyde** is a strategy for developing novel fluorescent probes for biological imaging and assays.^{[2][13]}

Spectroscopic Characterization (Anticipated)

While specific, published spectra for this exact compound are not readily available in all databases, its ^1H and ^{13}C NMR spectra can be reliably predicted based on the well-documented spectra of indole-3-carboxaldehyde and the known effects of a benzyloxy substituent.^{[12][18][19]}

^1H NMR (Anticipated)	Predicted δ (ppm)	Rationale
Aldehyde (-CHO)	9.9 - 10.1	Deshielded proton due to the electron-withdrawing carbonyl group.
Indole NH	8.5 - 9.0 (broad)	Broad signal due to quadrupole broadening and exchange.
Indole H2	8.2 - 8.4	Singlet or narrow doublet, significantly deshielded by the adjacent aldehyde and nitrogen.
Benzyl -CH ₂ -	5.1 - 5.3	Singlet, characteristic chemical shift for benzylic ether protons.
Aromatic Protons	6.8 - 7.8	A complex multiplet region containing signals for the 3 protons of the indole ring and the 5 protons of the benzyl group.

¹³ C NMR (Anticipated)	Predicted δ (ppm)	Rationale
Aldehyde (C=O)	184 - 186	Characteristic downfield shift for an aldehyde carbonyl carbon.
Indole C7 (-O-Bn)	145 - 150	Aromatic carbon attached to the ether oxygen.
Benzyl ipso-C	136 - 138	Quaternary carbon of the benzyl ring attached to the CH ₂ group.
Aromatic Carbons	105 - 140	Multiple signals corresponding to the remaining carbons of the indole and benzyl rings.
Benzyl -CH ₂ -	69 - 71	Characteristic chemical shift for a benzylic ether carbon.

Conclusion

7-Benzyloxyindole-3-carbaldehyde stands out as a strategically valuable and versatile chemical intermediate. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes like the Vilsmeier-Haack reaction, make it an accessible starting material. The orthogonal reactivity of its aldehyde handle and cleavable benzyl ether protecting group provides researchers and drug development professionals with a powerful platform for the synthesis of novel pharmaceuticals, molecular probes, and advanced materials. A comprehensive understanding of its handling, synthesis, and reactivity is key to unlocking its full potential in advancing chemical and biomedical sciences.

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